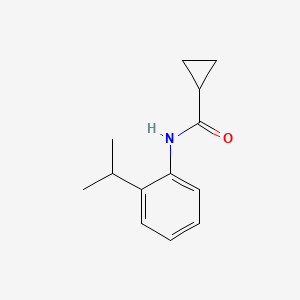![molecular formula C14H14N2O2 B5749091 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5749091.png)
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that are involved in gene regulation, and they have been implicated in various diseases, including cancer and inflammation. CPI-0610 is a promising therapeutic agent that has shown efficacy in preclinical studies and is currently being tested in clinical trials.
作用機序
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are markers of active chromatin, and recruit other proteins to activate or repress gene transcription. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and disrupting the recruitment of transcriptional regulators. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In preclinical studies, 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to reduce tumor growth and improve survival in animal models of cancer.
実験室実験の利点と制限
One advantage of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide is its specificity for BET proteins, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, allowing for oral administration and good tissue penetration. However, one limitation of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide is its potential for resistance development, as has been observed with other BET inhibitors. Additionally, the optimal dosing and treatment duration for 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide are still being investigated.
将来の方向性
There are several potential future directions for the development and application of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide. One direction is the combination of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide with other anti-cancer agents, such as chemotherapy or immunotherapy, to improve treatment efficacy. Another direction is the exploration of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide in other diseases that involve BET proteins, such as heart disease and neurodegenerative disorders. Additionally, the identification of biomarkers that predict response to 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide could help to personalize treatment and improve patient outcomes.
合成法
The synthesis of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-(cyclopropylcarbonyl)-1H-indole, which is achieved by reacting 3-bromo-1H-indole with cyclopropylcarbonyl chloride. The resulting intermediate is then reacted with ethyl acetate and sodium hydroxide to form 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetic acid. The final step involves the conversion of the acid to the amide using thionyl chloride and ammonia.
科学的研究の応用
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have anti-tumor activity in various cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma, and solid tumors. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide is currently being tested in clinical trials for the treatment of AML, myelodysplastic syndromes, and lymphomas.
特性
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-13(17)8-16-7-11(14(18)9-5-6-9)10-3-1-2-4-12(10)16/h1-4,7,9H,5-6,8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMCQPCULUKWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5749009.png)
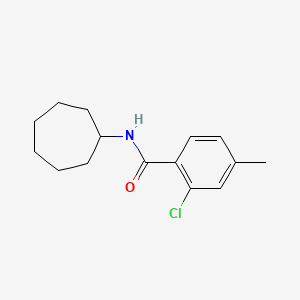
![4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)

![2-hydroxy-5-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5749040.png)
![2-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5749048.png)
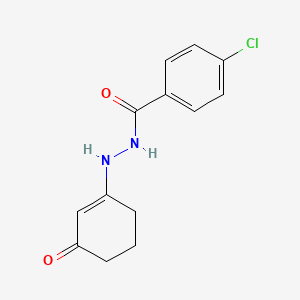
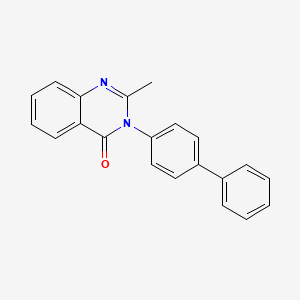
![1-[(2,3,5-trimethylphenoxy)acetyl]azepane](/img/structure/B5749072.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)
![N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine](/img/structure/B5749099.png)
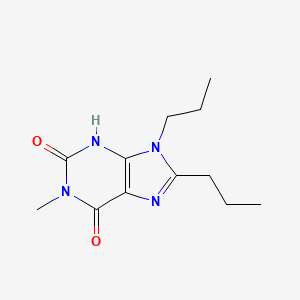
![2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole](/img/structure/B5749106.png)
